molecular formula C7H7ClO2S2 B2739275 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid CAS No. 178974-87-3

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid

Cat. No.: B2739275
CAS No.: 178974-87-3
M. Wt: 222.7
InChI Key: ZVDHVAAVVIVDBM-UHFFFAOYSA-N
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Description

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid is an organic compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 g/mol . This compound features a thiophene ring substituted with a chlorine atom and a sulfanylacetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with thioglycolic acid under acidic conditions . The reaction proceeds through the formation of a thioether linkage, resulting in the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Amino-thiophene, thiol-thiophene derivatives.

Scientific Research Applications

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine-substituted thiophene ring can interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid: Similar structure but with an amino group instead of a sulfanyl group.

    5-Chlorothiophene-2-carboxylic acid: Lacks the sulfanylacetic acid moiety.

    2-{[(5-Chlorothiophen-2-yl)methyl]thio}acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid is unique due to its combination of a chlorine-substituted thiophene ring and a sulfanylacetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c8-6-2-1-5(12-6)3-11-4-7(9)10/h1-2H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDHVAAVVIVDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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